(6-Methylpyrimidin-4-yl)methanamine
Description
(6-Methylpyrimidin-4-yl)methanamine is a primary amine featuring a pyrimidine ring substituted with a methyl group at the 6-position and a methanamine group at the 4-position. Its molecular formula is C₆H₉N₃, with a molecular weight of 123.16 g/mol. The pyrimidine core provides aromaticity and polarity, while the methyl group introduces steric and electronic effects. This compound is utilized as a building block in pharmaceutical and agrochemical synthesis due to its reactive primary amine group, which facilitates coupling reactions .
Properties
IUPAC Name |
(6-methylpyrimidin-4-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5-2-6(3-7)9-4-8-5/h2,4H,3,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQONZLGCFLFIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methylpyrimidin-4-yl)methanamine typically involves the reaction of 6-methylpyrimidine with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 6-methylpyrimidine, formaldehyde, ammonia.
Reaction Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 50-70°C.
Procedure: The starting materials are mixed and heated, allowing the reaction to proceed to completion. The product is then isolated and purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(6-Methylpyrimidin-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyrimidine ring substituted with a methyl group at the 6-position and a methanamine group at the 4-position. The presence of nitrogen in the ring structure contributes to its diverse biological activities. Synthesis methods for (6-Methylpyrimidin-4-yl)methanamine typically involve:
- Formation of the Pyrimidine Ring : Starting from simple precursors, the pyrimidine ring can be synthesized through cyclization reactions.
- Amination : The introduction of the methanamine group can be achieved via reactions with formaldehyde and ammonia or primary amines under controlled conditions.
Medicinal Chemistry
This compound has shown promise in pharmacology due to its potential interactions with biological macromolecules. Notable applications include:
- Antimicrobial Activity : Various studies have indicated that compounds containing pyrimidine rings exhibit significant antimicrobial properties. For instance, derivatives of this compound have been evaluated for their effectiveness against bacterial strains, demonstrating inhibition of growth in laboratory settings .
- Anticancer Properties : Research has highlighted its potential as an anticancer agent. A study demonstrated that modifications in the compound's structure could enhance its efficacy against specific cancer cell lines, suggesting a pathway for developing new therapeutic agents .
Biological Studies
The compound's interactions with specific biological targets have been extensively studied:
- Enzyme Inhibition : this compound has been identified as an inhibitor of certain enzymes involved in disease pathways, such as those related to Trypanosoma brucei, the causative agent of human African trypanosomiasis. This highlights its potential for developing targeted therapies .
- Structure-Activity Relationships : Investigations into how structural modifications influence biological activity have provided insights into optimizing derivatives for enhanced therapeutic effects .
Industrial Applications
In addition to its research applications, this compound is being explored for use in various industrial processes:
- Material Science : The unique properties of pyrimidines make them suitable for developing novel materials. Research is ongoing into their use as building blocks for creating advanced polymers and other materials with specific functionalities .
Comparative Analysis of Pyrimidine Derivatives
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Methyl at position 6; methanamine at 4 | Diverse interaction profiles; potential for drug development |
| 2-Amino-4-methylpyrimidine | Amino group at position 2 | Precursor for synthesizing diverse derivatives |
| 5-(Trifluoromethyl)pyrimidine | Trifluoromethyl group at position 5 | Unique electronic properties affecting reactivity |
Case Study: Anticancer Activity
A recent study evaluated the anticancer effects of this compound derivatives on various cancer cell lines. The findings revealed that certain modifications significantly increased cytotoxicity against breast cancer cells, suggesting a promising avenue for further research into structure-based drug design .
Mechanism of Action
The mechanism of action of (6-Methylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares (6-Methylpyrimidin-4-yl)methanamine with analogous pyrimidine- or pyridine-based methanamine derivatives:
Key Observations :
- Electronic Effects : The target compound’s 6-methyl group is electron-donating, increasing pyrimidine ring electron density. In contrast, chloro and sulfonyl groups in create electron-deficient rings, altering reactivity in nucleophilic substitutions.
- Solubility : The dihydrochloride salt in enhances water solubility, critical for drug formulations. The methoxypyridine-oxane derivative likely has moderate solubility in aprotic solvents due to its ether linkage.
- Steric Hindrance : Bulkier substituents (e.g., bipyridine in ) may reduce binding efficiency in enzymatic pockets compared to the compact target compound.
Research Findings and Data
Solubility and Stability Trends
- Methanamine Derivatives : Evidence from shows that benzenemethanamine has high solubility in DMF (N,N-dimethylformamide). Extrapolating, the target compound’s pyrimidine ring may confer moderate solubility in polar aprotic solvents, though the methyl group could reduce it slightly.
- Salt Forms : The dihydrochloride in demonstrates how salt formation (common in drug development) mitigates solubility limitations of free bases.
Biological Activity
(6-Methylpyrimidin-4-yl)methanamine, a pyrimidine derivative, has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural features that contribute to its potential as a pharmaceutical agent. This article explores the biological activity, mechanisms of action, and potential applications of this compound, supported by data tables and relevant research findings.
Chemical Structure
The chemical formula for this compound is C7H10N4, with a molecular weight of approximately 150.18 g/mol. The structure includes a pyrimidine ring with a methyl group at the 6-position and a methanamine substituent at the 4-position. This configuration is crucial for its biological interactions.
Biological Activities
Research indicates that this compound exhibits several biological activities, particularly in the areas of antimicrobial and antifungal properties:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties, making it a candidate for further development in treating bacterial infections.
- Antifungal Activity : The compound has demonstrated efficacy against various fungal strains, suggesting potential applications in antifungal therapies.
The mechanisms through which this compound exerts its effects are still under investigation. However, several potential pathways have been identified:
- Enzyme Interaction : Pyrimidine derivatives often interact with enzymes, influencing their activity through competitive inhibition or allosteric modulation.
- Cell Signaling Modulation : The compound may affect cell signaling pathways, altering gene expression and cellular metabolism.
- Binding Affinity : It is believed that this compound binds to specific receptors or enzymes, leading to changes in cellular functions.
Research Findings
Recent studies have provided insights into the biological activity and potential applications of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antifungal | Inhibitory effects on Candida species | |
| Enzyme Inhibition | Potential inhibition of specific kinases |
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Fungal Inhibition : In vitro tests demonstrated that the compound effectively inhibited the growth of Candida albicans, suggesting its potential as an antifungal agent.
- Enzyme Targeting : Preliminary research indicates that this compound may act as an inhibitor of certain kinases involved in cancer progression, positioning it as a candidate for anticancer drug development.
Dosage and Toxicity
While the effects of different dosages on biological activity have not been extensively documented, future studies are essential to determine the therapeutic window and any potential toxic effects associated with high doses in animal models.
Metabolic Pathways
The metabolic pathways involving this compound remain largely uncharacterized. However, it is known that pyrimidine derivatives can influence metabolic flux through interactions with various enzymes and cofactors.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (6-Methylpyrimidin-4-yl)methanamine, and how can reaction conditions be optimized for yield?
- Methodology : Synthesis typically involves cyclization of precursors (e.g., substituted pyrimidines) or substitution reactions introducing the methanamine group. For example, amination of 6-methylpyrimidin-4-yl chloride under basic conditions (e.g., ammonia in DMF) is a common approach . Optimization includes adjusting temperature (60–100°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for amine:halide). Monitoring via TLC or HPLC ensures intermediate purity.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methyl group at δ ~2.5 ppm, pyrimidine ring protons at δ ~6.5–8.5 ppm) .
- X-ray Crystallography : Resolves bond angles (e.g., sp² hybridization in pyrimidine ring) and confirms substituent positions. SHELX software is widely used for refinement .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 137.1 for C₆H₉N₃) .
Q. What are the key reactivity patterns of this compound in substitution and oxidation reactions?
- Methodology :
- Substitution : Reacts with electrophiles (e.g., alkyl halides) at the amine group under mild conditions (room temperature, DCM solvent) .
- Oxidation : Controlled oxidation with KMnO₄ or H₂O₂ converts the methyl group to a carboxylic acid derivative, requiring inert atmospheres to prevent over-oxidation .
Advanced Research Questions
Q. How can computational approaches like molecular docking predict the biological interactions of this compound derivatives?
- Methodology :
- Molecular Docking : Tools like AutoDock Vina simulate binding affinities to targets (e.g., enzymes, receptors). PyMOL visualizes interactions (e.g., hydrogen bonds with active-site residues) .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over time (100 ns trajectories, AMBER force fields) .
Q. What strategies resolve contradictions in biological activity data across studies of this compound analogs?
- Methodology :
- Structural Cross-Validation : Compare X-ray/NMR data to confirm compound identity, as minor substituent variations (e.g., ethoxy vs. methyl groups) drastically alter activity .
- Dose-Response Curves : Replicate assays (e.g., IC₅₀ measurements) under standardized conditions (pH 7.4, 37°C) to isolate experimental variables .
Q. How does the methyl group at position 6 influence the electronic and steric properties of the pyrimidine ring?
- Methodology :
- DFT Calculations : Gaussian software computes electron density maps, revealing inductive effects (e.g., methyl’s electron-donating nature increases ring basicity) .
- X-ray Data : Crystallographic studies (e.g., Acta Cryst. Sect. E) show steric hindrance from the methyl group affects binding conformations .
Q. What experimental designs are recommended for studying the pharmacokinetic properties of this compound in vitro?
- Methodology :
- Permeability Assays : Use Caco-2 cell monolayers to measure apparent permeability (Papp) .
- Metabolic Stability : Incubate with liver microsomes (human/rat), quantify parent compound via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
